molecular formula C15H20N2O4S B13083227 Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide

Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide

Cat. No.: B13083227
M. Wt: 324.4 g/mol
InChI Key: BBZQUIBHVXREGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound characterized by a spiro-fused structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide typically involves multiple steps. One common method includes the reaction of benzisothiazole derivatives with pyrrolidine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the spiro-fused structure. The reaction conditions, such as temperature, solvent, and pH, are meticulously controlled to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. The use of advanced technologies, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific biological context, but often include modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is unique due to its spiro-fused structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl 1,1-dioxospiro[2H-1,2-benzothiazole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C15H20N2O4S/c1-14(2,3)21-13(18)17-9-8-15(10-17)11-6-4-5-7-12(11)22(19,20)16-15/h4-7,16H,8-10H2,1-3H3

InChI Key

BBZQUIBHVXREGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.